

Benzopinacol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzopinacol**

Cat. No.: **B1666686**

[Get Quote](#)

CAS Number: 464-72-2

This technical guide provides an in-depth overview of **Benzopinacol**, a significant compound in organic chemistry. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity. While **Benzopinacol** is primarily recognized for its role in photochemical reactions and polymer science, this guide also explores its limited but emerging relevance in contexts applicable to medicinal chemistry and drug development.

Chemical and Physical Properties

Benzopinacol, systematically named 1,1,2,2-Tetraphenylethane-1,2-diol, is a white crystalline solid.^[1] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol, ether, and chloroform.^[2] The compound is notable for its symmetrical structure, featuring two diphenylhydroxymethyl groups.^[2]

Quantitative Data Summary

The key physicochemical properties of **Benzopinacol** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₂₆ H ₂₂ O ₂	[3]
Molecular Weight	366.45 g/mol	[3]
CAS Registry Number	464-72-2	[3]
Appearance	White crystalline powder	[1]
Melting Point	184 - 186 °C	[1]
Boiling Point	No information available	[1]
Solubility	Sparingly soluble in water; Soluble in ethanol, ether, chloroform	[2]
¹ H NMR (in CDCl ₃)	δ 3.0 (s, 2H, OH), 7.0-7.5 (m, 20H, Ar-H)	[4]
¹³ C NMR (in CDCl ₃)	δ 83.05, 126.93, 127.29, 128.61, 144.17	[5]
IR (KBr, cm ⁻¹)	Broad OH stretch at 3417.86 - 3460.30	[4]

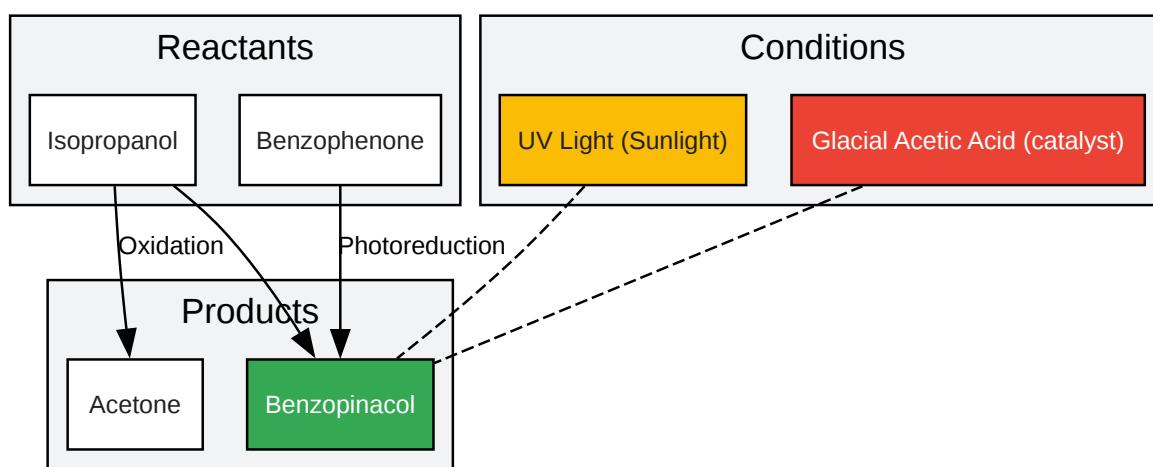
Experimental Protocols

Photochemical Synthesis of Benzopinacol from Benzophenone

The most common method for synthesizing **Benzopinacol** is through the photochemical reduction of benzophenone in the presence of a hydrogen donor, such as isopropanol, under UV irradiation.[2] This reaction proceeds via a free radical mechanism.[4]

Materials:

- Benzophenone
- Isopropanol


- Glacial acetic acid
- UV light source (e.g., sunlight)

Procedure:

- Dissolve benzophenone in isopropanol with gentle warming.
- Add a single drop of glacial acetic acid to the solution. The acid prevents the alkaline cleavage of the product.
- Fill the reaction vessel (e.g., a test tube or flask) with isopropanol, leaving minimal headspace.
- Seal the vessel and expose it to a strong UV light source, such as direct sunlight, for several days.
- As the reaction progresses, **Benzopinacol** will crystallize out of the solution due to its lower solubility.
- Collect the crystals by filtration, wash with a small amount of cold isopropanol, and air dry.

Reaction Workflow:

Photochemical Synthesis of Benzopinacol

[Click to download full resolution via product page](#)

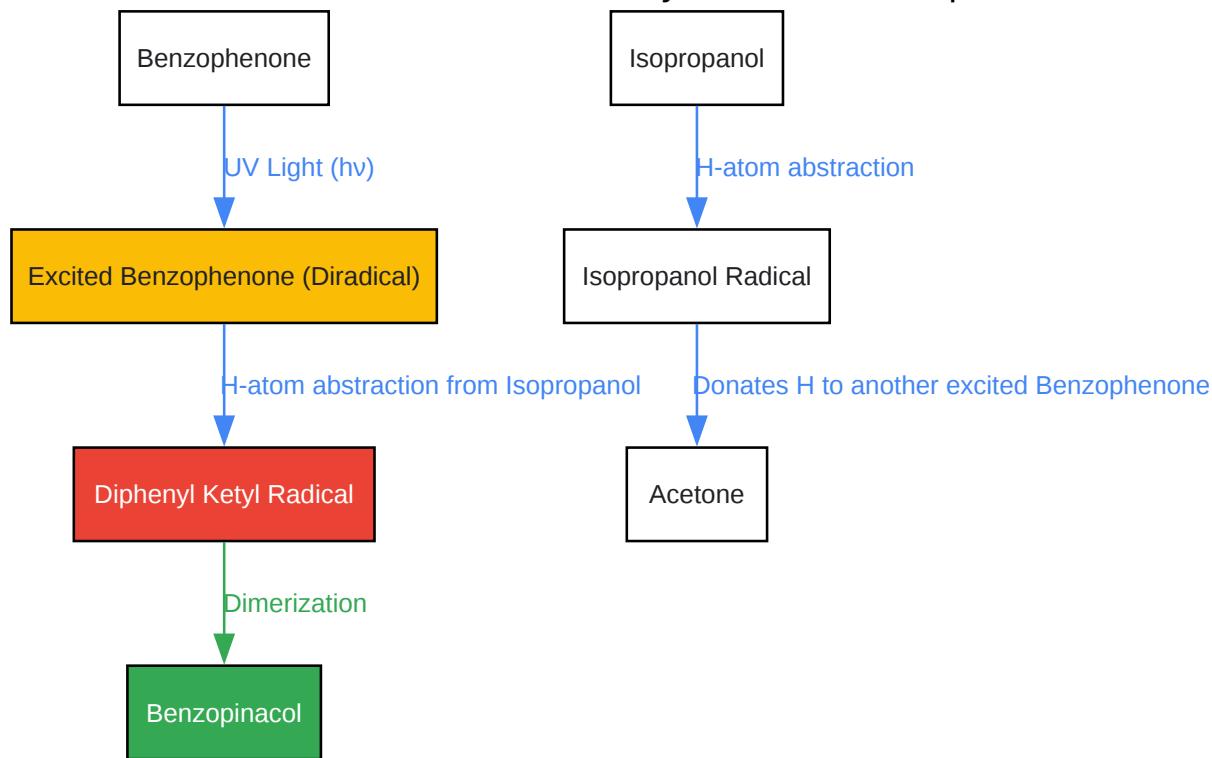
Caption: Workflow for the photochemical synthesis of **Benzopinacol**.

Acid-Catalyzed Pinacol Rearrangement of Benzopinacol

Benzopinacol undergoes a classic pinacol rearrangement when treated with acid to form **benzopinacolone**.^[5] This reaction involves the dehydration of the diol to form a carbocation, followed by a 1,2-phenyl shift.

Materials:

- **Benzopinacol**
- Glacial acetic acid
- Iodine (catalyst)

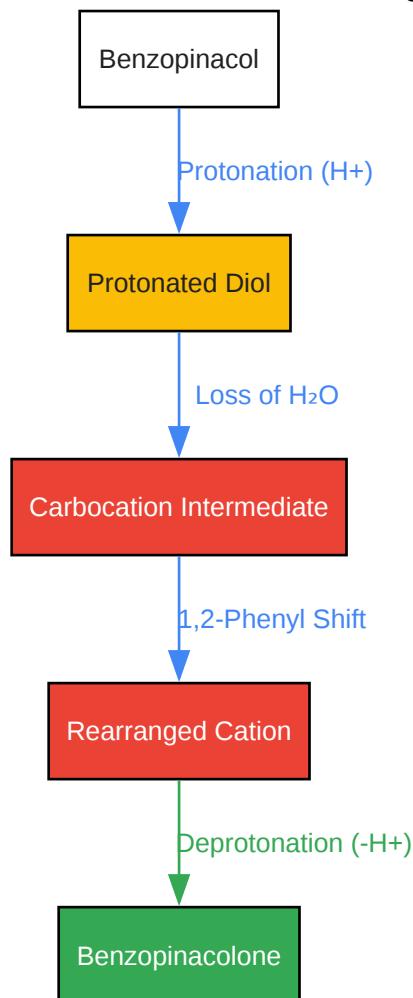

Procedure:

- In a round-bottom flask, dissolve a small amount of iodine in glacial acetic acid.
- Add **Benzopinacol** to the solution.
- Heat the mixture to a gentle reflux for approximately 5-10 minutes. The solid **Benzopinacol** should dissolve, forming a clear solution.
- Allow the solution to cool, during which **benzopinacolone** will crystallize.
- Collect the product by filtration, wash with cold glacial acetic acid, and dry.

Signaling Pathways and Reaction Mechanisms Photochemical Reduction of Benzophenone

The formation of **Benzopinacol** is a hallmark example of a photochemical reaction. The process is initiated by the absorption of UV light by benzophenone, leading to the formation of a diradical. This excited state abstracts a hydrogen atom from isopropanol, generating two ketyl radicals which then dimerize to form the stable **Benzopinacol** product.

Mechanism of Photochemical Synthesis of Benzopinacol


[Click to download full resolution via product page](#)

Caption: Reaction mechanism for the formation of **Benzopinacol**.

Pinacol Rearrangement

The pinacol rearrangement is an acid-catalyzed reaction that converts a 1,2-diol to a ketone. In the case of **Benzopinacol**, one of the hydroxyl groups is protonated and leaves as water, forming a tertiary carbocation. A phenyl group then migrates to the carbocation, leading to the formation of the more stable **benzopinacolone**.

Mechanism of Pinacol Rearrangement

[Click to download full resolution via product page](#)

Caption: Mechanism of the acid-catalyzed pinacol rearrangement.

Relevance to Drug Development and Biological Activity

While **Benzopinacol** itself has limited direct applications in drug development, its derivatives, particularly **benzopinacolones**, are recognized as an important class of organic compounds with potential biological activity.[6]

- Derivatives as Bioactive Compounds: Research has indicated that **benzopinacolone** derivatives are being explored for their biological activities, making the understanding of

Benzopinacol's chemistry relevant for medicinal chemists.[6]

- Potential in Photodynamic Therapy: Some research suggests that **Benzopinacol** may have potential applications in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.[7] However, this area of research is still in its early stages.
- Influence on Enzymatic Activities: There are indications that **Benzopinacol** can influence certain enzymatic activities, though detailed investigations are lacking.[7]
- Anti-amoeba Activity: One source has mentioned **Benzopinacol** as an anti-amoeba drug, but this claim is not widely substantiated in the available scientific literature and should be approached with caution.[8]

Safety and Handling

Benzopinacol is considered to have low acute toxicity.[2] However, it may cause mild irritation to the eyes, skin, and respiratory tract.[9] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.[9] It is stable under normal conditions but is incompatible with strong oxidizing agents.[1]

Toxicological Data:

- Oral LD50 (mouse): >10 g/kg[9]
- Carcinogenicity: Not listed as a carcinogen by IARC, NTP, or ACGIH.[9]

This technical guide serves as a comprehensive resource for understanding the chemical nature and potential applications of **Benzopinacol**. For professionals in drug development, the true value of this compound may lie in its utility as a scaffold for the synthesis of novel, biologically active derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Benzopinacol | C26H22O2 | CID 94766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpda.org [ijpda.org]
- 5. jmchemsci.com [jmchemsci.com]
- 6. scielo.br [scielo.br]
- 7. Buy Benzopinacol | 464-72-2 | >98% [smolecule.com]
- 8. CAS 464-72-2: Benzopinacol | CymitQuimica [cymitquimica.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [Benzopinacol: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666686#what-is-the-cas-number-for-benzopinacol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com